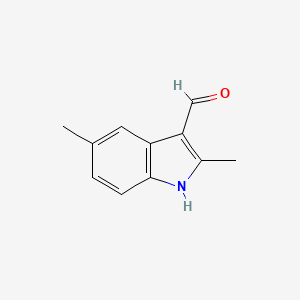

2,5-Dimethyl-1H-indole-3-carbaldehyde

Description

Overview of Indole (B1671886) Derivatives as Privileged Chemical Motifs in Organic Synthesis and Medicinal Chemistry

Indole and its derivatives are fundamental building blocks in the synthesis of complex organic molecules. numberanalytics.comdergipark.org.tr Their structural versatility allows for functionalization at various positions of the indole ring, leading to a wide spectrum of chemical entities. numberanalytics.com In medicinal chemistry, the indole nucleus is a key pharmacophore found in numerous approved drugs, demonstrating a broad range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. mdpi.comnih.govnih.gov The ability of the indole scaffold to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributes to its promiscuity in binding to diverse biological receptors. nih.gov

The significance of indole derivatives is underscored by their presence in a multitude of natural products, particularly alkaloids, which often exhibit potent physiological effects. nih.govnih.gov Prominent examples of indole-containing drugs include the anti-migraine agent Sumatriptan, the anti-cancer drug Vincristine, and the anti-hypertensive agent Reserpine. benthamdirect.comnih.gov The continued exploration of indole chemistry promises the discovery of novel therapeutic agents and innovative synthetic methodologies. researcher.lifeacs.org

Historical and Current Importance of the Indole-3-carbaldehyde Core Structure as a Synthetic Platform

Indole-3-carbaldehyde, also known as 3-formylindole, is a pivotal intermediate in organic synthesis. ekb.egwikipedia.org Historically, its preparation has been achieved through various methods, with the Vilsmeier-Haack reaction being one of the most efficient and widely used. ekb.egorgsyn.org This reaction involves the formylation of indole using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). orgsyn.orgacs.org

The aldehyde functional group at the C3 position of the indole ring is highly reactive and serves as a versatile anchor for a wide array of chemical transformations. wikipedia.org It readily undergoes condensation reactions, oxidations, reductions, and can be converted into various other functional groups, making it an invaluable precursor for the synthesis of more complex indole derivatives and heterocyclic systems. ekb.egwikipedia.org This synthetic utility has cemented the role of indole-3-carbaldehyde as a fundamental building block in the construction of biologically active molecules and natural product analogues. ekb.egekb.eg

Research Context: Specific Focus on 2,5-Dimethyl-1H-indole-3-carbaldehyde within the Indole-3-carbaldehyde Family

Within the diverse family of indole-3-carbaldehydes, substituted derivatives allow for the fine-tuning of steric and electronic properties, which can significantly influence their reactivity and the biological activity of their downstream products. This compound is a specific analogue that has garnered interest in various research applications. The presence of methyl groups at the C2 and C5 positions introduces specific electronic and steric features that can modulate its chemical behavior and biological interactions.

The synthesis of this compound is often accomplished through the Vilsmeier-Haack formylation of 2,5-dimethylindole. This targeted substitution allows for the exploration of structure-activity relationships in the development of new chemical entities. Research involving this compound spans various areas, including the synthesis of novel heterocyclic structures and the investigation of their potential as pharmacological agents. The specific substitution pattern of this compound makes it a valuable tool for probing the chemical space around the indole scaffold.

Interactive Data Table: Properties of Indole-3-carbaldehyde

| Property | Value |

| IUPAC Name | 1H-Indole-3-carbaldehyde |

| Other Names | 3-Formylindole, Indole-3-carboxaldehyde |

| CAS Number | 487-89-8 |

| Chemical Formula | C₉H₇NO |

| Molar Mass | 145.161 g·mol⁻¹ |

| Melting Point | 198 °C (388 °F; 471 K) |

| Crystal Structure | Orthorhombic |

This data is for the parent compound Indole-3-carbaldehyde. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-11-9(5-7)10(6-13)8(2)12-11/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAZUQNNIBOTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390077 | |

| Record name | 2,5-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61364-25-8 | |

| Record name | 2,5-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,5 Dimethyl 1h Indole 3 Carbaldehyde and Its Substituted Analogs

Established Formylation Reactions for Indole-3-Carbaldehydes

Traditional methods for the introduction of a formyl group at the C3 position of the indole (B1671886) nucleus remain fundamental in organic synthesis. These reactions, including the Vilsmeier-Haack, Reimer-Tiemann, and Gattermann formylations, have been extensively studied and applied to a wide range of indole substrates. orgsyn.orgekb.eg

Vilsmeier-Haack Formylation: Mechanistic Insights and Optimization for Dimethylated Indoles

The Vilsmeier-Haack reaction is a highly efficient and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ijpcbs.comnumberanalytics.com The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). numberanalytics.comwikipedia.org

Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. wikipedia.orgorganic-chemistry.org The electron-rich indole ring, particularly the highly nucleophilic C3 position, then attacks the electrophilic carbon of the Vilsmeier reagent. youtube.com This electrophilic aromatic substitution results in the formation of an iminium ion intermediate. wikipedia.orgslideshare.net Subsequent hydrolysis of this intermediate during aqueous workup yields the final aldehyde product, 2,5-dimethyl-1H-indole-3-carbaldehyde. wikipedia.orgyoutube.com The presence of two electron-donating methyl groups at the C2 and C5 positions further activates the indole ring, facilitating the electrophilic attack at the C3 position and generally leading to high yields. researchgate.net

Optimization: Optimization of the Vilsmeier-Haack reaction for dimethylated indoles often involves controlling the reaction temperature and the stoichiometry of the reagents. The reaction is typically initiated at low temperatures (0-5 °C) during the addition of the Vilsmeier reagent to the indole solution, followed by heating to drive the reaction to completion. google.com A patent describing the synthesis of related substituted indole-3-carbaldehydes from various methyl-anilines highlights that reaction temperatures can range from 85 °C to 90 °C for several hours to achieve high yields (88-96%). google.com

| Entry | Substrate | Reagents | Conditions | Product | Yield (%) |

| 1 | 4-Methyl-2-methyl-aniline | DMF, POCl₃ | 85 °C, 7 h | 5-Methyl-1H-indole-3-carbaldehyde | 90% |

| 2 | 2,5-Dimethyl-aniline | DMF, POCl₃ | 90 °C, 8 h | 6-Methyl-1H-indole-3-carbaldehyde | 89% |

| 3 | 4-Chloro-2-methyl-aniline | DMF, POCl₃ | 85 °C, 5 h | 5-Chloro-1H-indole-3-carbaldehyde | 90% |

This table presents data adapted from a synthetic method for various indole-3-carbaldehyde compounds, illustrating typical conditions and yields for the Vilsmeier-Haack reaction. google.com

Reimer-Tiemann and Modified Gattermann Approaches in Indole-3-Carbaldehyde Synthesis

The Reimer-Tiemann reaction is another classical method for the formylation of activated aromatic rings, such as phenols and electron-rich heterocycles like indole. echemi.comstackexchange.com The reaction typically involves treating the substrate with chloroform (B151607) (CHCl₃) in the presence of a strong base, which generates dichlorocarbene (B158193) (:CCl₂) as the electrophilic species. echemi.com For indole, this method has been shown to produce indole-3-carbaldehyde. stackexchange.com However, it can sometimes suffer from lower yields and the formation of side products compared to the Vilsmeier-Haack reaction.

The Gattermann reaction and its modifications provide an alternative route for formylation. wikipedia.org This reaction introduces a formyl group onto an aromatic ring using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst like aluminum chloride (AlCl₃). unacademy.comcareers360.com A significant modification that improves safety involves the in situ generation of HCN from zinc cyanide (Zn(CN)₂) and HCl. wikipedia.org While applicable to many aromatic compounds, its use for indole substrates is less common than the Vilsmeier-Haack approach but remains a valid synthetic tool. orgsyn.org

Grignard and Related Organometallic Reactions for C3-Formylation

Organometallic approaches, particularly those involving Grignard reagents, offer a distinct pathway for the C3-formylation of indoles. ekb.eg The indole Grignard reagent (indolylmagnesium halide) is prepared by reacting the N-H proton of indole with a Grignard reagent like methylmagnesium iodide. This creates a nucleophile that can react with various electrophilic formylating agents. semanticscholar.org Suitable formylating agents include ethyl formate (B1220265) or DMF. The reaction of the indole Grignard reagent with these electrophiles, followed by acidic workup, introduces the aldehyde group at the C3 position. orgsyn.org This method is valuable as it proceeds under different mechanistic principles than the electrophilic substitution reactions mentioned previously.

Contemporary and Environmentally Benign Synthetic Strategies

Modern synthetic chemistry has increasingly focused on developing more sustainable and efficient catalytic methods. These strategies aim to reduce waste, avoid harsh reagents, and improve atom economy, aligning with the principles of green chemistry.

Catalytic Approaches: Transition Metal-Mediated and Organocatalyzed Syntheses (e.g., Palladium-catalyzed C-H Functionalization)

Transition Metal-Mediated Syntheses: Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic and heteroaromatic rings, bypassing the need for pre-functionalized substrates. beilstein-journals.org For indole derivatives, palladium catalysts can direct the functionalization to specific C-H bonds. While direct C3-formylation via C-H activation is an area of ongoing research, related transformations have been well-established. For instance, Pd(II) catalysts have been used for C-H arylations of free (NH) indoles where a formyl group at the C3 position directs the functionalization to the C4 position. nih.gov Similarly, the C3-carbaldehyde group can direct palladium-catalyzed C2-thioarylation, demonstrating the directing ability of the formyl group in C-H functionalization reactions. nih.govbohrium.com These advances suggest the potential for developing direct C3-formylation methods using tailored palladium catalyst systems.

Organocatalyzed Syntheses: Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for various transformations. Recently, a catalytic version of the Vilsmeier-Haack reaction was developed using a phosphine (B1218219) oxide organocatalyst. orgsyn.org This system enables the formylation of indoles under mild conditions and has been successfully applied to the synthesis of deuterated indole-3-carboxaldehydes using DMF-d₇. orgsyn.org This approach highlights a move towards more sustainable catalytic cycles even within established reaction frameworks.

| Reaction Type | Catalyst System | Key Features | Ref. |

| C-H Arylation | Pd(TFA)₂ / AgOAc | C3-formyl group directs C4-arylation | nih.gov |

| C-H Thioarylation | Palladium catalyst / PIDA | C3-carbaldehyde directs C2-thioarylation | nih.govbohrium.com |

| Catalytic Vilsmeier-Haack | 3-methyl-1-phenyl-2-phospholene 1-oxide | Enables formylation with catalytic P(III)/P(V)=O cycle | orgsyn.org |

This table summarizes contemporary catalytic approaches involving the indole-3-carbaldehyde scaffold.

Green Chemistry Principles in the Synthesis of Indole-3-Carbaldehydes: Aqueous and Solvent-Free Conditions

Adherence to green chemistry principles is a major goal in modern synthesis. This involves using environmentally benign solvents like water, or eliminating the solvent entirely (solvent-free conditions).

Aqueous and Solvent-Free Conditions: The synthesis of bis(indolyl)methanes, which involves the reaction of indole with aldehydes, has been extensively studied under green conditions. These reactions are often catalyzed by various agents, including nano-catalysts, under solvent-free or aqueous conditions. beilstein-journals.org For example, nano-TiO₂ has been shown to effectively catalyze the reaction between indole and benzaldehyde (B42025) under solvent-free conditions at 80 °C, achieving a 95% yield in just 3 minutes. beilstein-journals.org Another protocol used bromine as a catalyst in water at 50 °C, affording the product in 98% yield within one minute. beilstein-journals.org While these examples produce bis(indolyl)methanes, the underlying principle of activating aldehydes toward reaction with indoles in green media is directly relevant. The development of a direct formylation of 2,5-dimethylindole under similar green conditions represents a promising future direction for the synthesis of this compound. A green synthesis method for indole compounds using a reusable acidic ionic liquid in water has also been reported, highlighting the move towards sustainable catalytic systems in aqueous media. google.com

Multicomponent Reactions (MCRs) for Direct Construction of Indole-3-Carbaldehyde Derivatives

The direct construction of the indole-3-carbaldehyde scaffold via classical multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form the final product, is not widely documented in chemical literature. The majority of MCRs involving indoles utilize a pre-synthesized indole nucleus as a key building block for constructing more complex molecular architectures. nih.govarkat-usa.orgacs.org However, innovative one-pot sequential reactions that combine indole ring formation with subsequent C3-formylation have been developed, effectively serving as a direct route from simple aromatic precursors to the target indole-3-carbaldehyde derivatives.

A notable example of this approach is a one-pot synthesis that utilizes a substituted 2-methylaniline derivative and a Vilsmeier reagent (formed from a formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) to directly yield substituted indole-3-carbaldehyde compounds. google.com This method merges the cyclization and formylation steps, providing a streamlined and efficient pathway. The reaction proceeds through the formation of the Vilsmeier reagent, which then reacts with the aniline (B41778) derivative to facilitate both the closure of the indole ring and the introduction of the carbaldehyde group at the highly nucleophilic C3 position. google.comwikipedia.org This strategy allows for the synthesis of a variety of substituted indole-3-carbaldehydes by simply changing the substitution pattern on the initial aniline. google.com

The table below illustrates the versatility of this one-pot cyclization-formylation method for producing various methyl-substituted indole-3-carbaldehydes from the corresponding dimethylaniline precursors. google.com

| Starting Material (Aniline Derivative) | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 2,3-Dimethylaniline | 4-Methyl-1H-indole-3-carbaldehyde | Vilsmeier Reagent, DMF, 85°C, 7h | 90 |

| 2,4-Dimethylaniline | 5-Methyl-1H-indole-3-carbaldehyde | Vilsmeier Reagent, DMF, 85°C, 5h | 88 |

| 2,5-Dimethylaniline | 6-Methyl-1H-indole-3-carbaldehyde | Vilsmeier Reagent, DMF, 90°C, 8h | 89 |

| 2,3,5-Trimethylaniline | 4,6-Dimethyl-1H-indole-3-carbaldehyde | Vilsmeier Reagent, DMF, 85°C, 6h | 85 |

This one-pot methodology represents a significant advancement over traditional multi-step sequences, offering high yields and direct access to the desired functionalized indole core.

Strategies for Regioselective Synthesis and Stereocontrol in this compound Production

The synthesis of this compound requires precise control over the placement of the substituents on the indole ring (regioselectivity). As the target molecule itself is achiral, stereocontrol is not a consideration for its direct synthesis but becomes critical when it is used as a precursor for producing chiral analogs.

Regioselective Synthesis

The regiochemistry of this compound is typically established through a two-stage strategy: the initial synthesis of the correctly substituted indole core, followed by a highly regioselective formylation reaction.

Synthesis of the Indole Core : The 2,5-dimethylindole scaffold can be reliably prepared using classic indole syntheses, such as the Fischer indole synthesis. This method would involve the reaction of 4-methylphenylhydrazine (B1211910) with butan-2-one under acidic conditions, which directs the formation of the indole ring with the methyl groups at the desired C2 and C5 positions. The choice of these specific starting materials is crucial for ensuring the correct substitution pattern in the resulting indole.

C3-Formylation : With the 2,5-dimethyl-1H-indole precursor in hand, the carbaldehyde group is introduced at the C3 position. The indole nucleus is an electron-rich heterocycle, and electrophilic substitution occurs preferentially at the C3 position. The Vilsmeier-Haack reaction is the most common and efficient method for achieving this transformation with exceptional regioselectivity. ekb.eg The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). wikipedia.orgijpcbs.com The electrophilic Vilsmeier reagent attacks the C3 position of the indole, leading to an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired 3-carbaldehyde. wikipedia.org The reaction is known for being simple, convenient, and producing nearly quantitative yields of high-purity product. ekb.eg

| Substrate | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Indole | POCl₃, DMF | DMF | 0-35°C | ~97% | ekb.eg |

| 2-Phenyl-1H-indole | POCl₃, DMF | DMF | 0-80°C | Excellent | rsc.org |

| Substituted Indoles | POCl₃, DMF | - | - | High | ijpcbs.comresearchgate.net |

Stereocontrol

As previously noted, this compound is an achiral molecule, meaning it does not have enantiomers, and thus, stereocontrol is irrelevant to its synthesis. However, the aldehyde functional group provides a reactive handle for subsequent transformations, including multicomponent reactions that can generate new chiral centers. In these cases, controlling the stereochemical outcome is paramount.

For instance, this compound can serve as the aldehyde component in asymmetric MCRs to produce complex chiral molecules. An example is the L-proline-catalyzed three-component reaction between an indole-3-carbaldehyde, an active methylene (B1212753) compound (e.g., malononitrile), and a C-H acid. researchgate.net Such reactions can create one or more stereocenters. Achieving stereocontrol (i.e., producing a single enantiomer or diastereomer in excess) would typically involve the use of a chiral catalyst (organocatalyst or metal complex), a chiral auxiliary attached to one of the reactants, or a substrate-controlled process if the indole or another reactant already contains a chiral element. The development of stereoselective MCRs using indole-3-carbaldehyde derivatives is an active area of research for the efficient synthesis of enantiomerically enriched, biologically active compounds. researchgate.netrsc.org

Elucidation of Reaction Mechanisms and Diverse Functionalization Pathways of 2,5 Dimethyl 1h Indole 3 Carbaldehyde

Reactivity at the Aldehyde Moiety (C3-Carbaldehyde)

The aldehyde group at the C3 position of the indole (B1671886) ring is a key site for a variety of chemical transformations, including condensation reactions, reduction and oxidation, and carbon-carbon or carbon-nitrogen bond formation. researchgate.net

Condensation Reactions: Aldol (B89426), Knoevenagel, Claisen, and Schiff Base Formation

The aldehyde functionality of 2,5-Dimethyl-1H-indole-3-carbaldehyde readily participates in condensation reactions with a range of nucleophiles. These reactions are fundamental in constructing more complex molecular architectures.

Aldol and Claisen-Schmidt Condensations: In reactions analogous to the Claisen-Schmidt condensation, this compound can react with ketones or other carbonyl compounds containing α-hydrogens in the presence of a base to form α,β-unsaturated ketones. This reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indole aldehyde. Subsequent dehydration yields the conjugated enone.

Knoevenagel Condensation: This reaction involves the condensation of this compound with compounds possessing active methylene (B1212753) groups, such as malonic acid derivatives or nitromethane. The reaction is typically catalyzed by a weak base. The products are often α,β-unsaturated compounds and are valuable intermediates in further synthetic transformations.

Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of Schiff bases, or imines. This condensation reaction is a cornerstone in the synthesis of various biologically active molecules and ligands for metal complexes. The reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration.

| Reaction Type | Reactant | Product |

| Claisen-Schmidt | Acetophenone | (E)-1-phenyl-3-(2,5-dimethyl-1H-indol-3-yl)prop-2-en-1-one |

| Knoevenagel | Malononitrile | 2-((2,5-dimethyl-1H-indol-3-yl)methylene)malononitrile |

| Schiff Base | Aniline (B41778) | (E)-N-((2,5-dimethyl-1H-indol-3-yl)methylene)aniline |

Chemo- and Regioselective Reduction and Oxidation Transformations

The aldehyde group of this compound can be selectively reduced to an alcohol or oxidized to a carboxylic acid, providing pathways to other important classes of indole derivatives.

Reduction: The formyl group can be chemoselectively reduced to a hydroxymethyl group (indole-3-carbinol derivative) using mild reducing agents such as sodium borohydride. More powerful reducing agents like lithium aluminum hydride could potentially also reduce the indole ring, hence the need for selectivity. The resulting alcohol is a valuable intermediate for further functionalization.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2,5-dimethyl-1H-indole-3-carboxylic acid. Aldehyde oxidases are enzymes that can facilitate the conversion of aldehydes to their corresponding carboxylic acids. nih.gov This transformation is crucial for the synthesis of various biologically active indole-3-carboxylic acid derivatives.

Carbon-Carbon (C-C) and Carbon-Nitrogen (C-N) Coupling Reactions

The aldehyde moiety can be a participant in various coupling reactions to form new C-C and C-N bonds, although these are less common than condensation reactions for aldehydes themselves and often involve conversion to other functional groups first. However, the carbonyl carbon is an electrophilic center and can react with organometallic reagents (a C-C coupling) or be involved in reductive amination (a C-N coupling). Palladium-catalyzed cross-coupling reactions are also a prominent method for forming C-N bonds with indole derivatives, often involving a halogenated indole as a starting material. beilstein-journals.orgnih.gov

Functionalization of the Indole Heterocycle

Beyond the reactivity of the aldehyde group, the indole ring system of this compound is also amenable to functionalization, primarily at the indole nitrogen and through electrophilic substitution on the aromatic rings.

N-Functionalization (N-Alkylation, N-Acylation, N-Sulfonation) at the Indole Nitrogen

The nitrogen atom of the indole ring can be functionalized through various reactions, which is often a necessary step to protect the N-H group or to introduce specific functionalities. ekb.eg

N-Alkylation: The indole nitrogen can be alkylated using alkyl halides in the presence of a base. mdpi.com For instance, reacting this compound with methyl iodide or benzyl (B1604629) chloride in the presence of a base like potassium carbonate yields the corresponding N-alkylated products. mdpi.com

N-Acylation: Acylation of the indole nitrogen can be achieved using acylating agents such as acyl chlorides or anhydrides. This introduces an acyl group onto the nitrogen atom, forming an N-acylindole derivative.

N-Sulfonation: The N-H group can also be sulfonylated using sulfonyl chlorides in the presence of a base. This reaction provides N-sulfonylindole derivatives, which can serve as protecting groups or as key structural motifs in pharmacologically active compounds.

| Functionalization | Reagent | Product |

| N-Alkylation | Methyl Iodide | 1,2,5-trimethyl-1H-indole-3-carbaldehyde |

| N-Acylation | Acetyl Chloride | 1-acetyl-2,5-dimethyl-1H-indole-3-carbaldehyde |

| N-Sulfonation | Benzenesulfonyl Chloride | 1-(phenylsulfonyl)-2,5-dimethyl-1H-indole-3-carbaldehyde |

Electrophilic Substitution Reactions on the Indole Ring System

Electrophilic aromatic substitution is a characteristic reaction of indoles. The indole nucleus is electron-rich, making it susceptible to attack by electrophiles. In this compound, the C3 position is already substituted. The existing methyl and formyl groups will direct incoming electrophiles to other positions on the ring. The formyl group is deactivating, while the methyl group is activating.

The synthesis of this compound itself is a prime example of electrophilic substitution, typically achieved through the Vilsmeier-Haack reaction on 2,5-dimethylindole. wikipedia.orgorgsyn.orgijpcbs.comorganic-chemistry.orgnumberanalytics.comyoutube.com This reaction involves the formylation of the electron-rich indole at the C3 position. wikipedia.orgorgsyn.orgijpcbs.comorganic-chemistry.orgnumberanalytics.comyoutube.com

Further electrophilic substitutions, such as nitration, halogenation, or Friedel-Crafts reactions, would likely occur at the C4, C6, or C7 positions of the indole ring, with the precise location depending on the reaction conditions and the directing effects of the existing substituents. For instance, palladium-catalyzed C-H arylation of 1H-indole-3-carbaldehydes has been shown to be sensitive to steric hindrance, with substitution patterns on the indole ring influencing the outcome of the reaction. nih.gov

Direct C-H Functionalization Beyond the C3 Position

The inherent reactivity of the indole nucleus typically directs electrophilic substitution to the C3 position. However, with the C3 position occupied by a carbaldehyde group in this compound, attention shifts to the less reactive C-H bonds of the pyrrole (B145914) and benzene (B151609) rings. Modern synthetic strategies have increasingly focused on the direct functionalization of these positions, offering a more atom-economical and efficient approach compared to traditional methods that require pre-functionalized substrates.

A key strategy for activating C-H bonds at positions other than C2 and C3 involves the use of a directing group. The carbaldehyde group at the C3 position of this compound can serve as an effective directing group to facilitate functionalization at the C4 position of the indole core. This is typically achieved through transition-metal catalysis, most notably with palladium.

The general mechanism involves the coordination of the palladium catalyst to the directing group (the C3-carbaldehyde), which positions the metal in proximity to the C4-H bond. This is followed by a cyclometalation step to form a palladacycle intermediate. Subsequent reaction with a coupling partner, such as an aryl halide or an alkene, followed by reductive elimination, yields the C4-functionalized indole and regenerates the active catalyst.

While specific studies on this compound are not extensively documented in this context, research on analogous indole-3-carbaldehydes demonstrates the feasibility of this approach. For instance, the palladium-catalyzed C4-arylation of various indole-3-carbaldehydes has been successfully achieved using aryl iodides as the coupling partners. These reactions often require a suitable ligand for the palladium catalyst and a base to facilitate the C-H activation step.

Table 1: Representative Conditions for Palladium-Catalyzed C4-H Arylation of Indole-3-carbaldehydes

| Catalyst | Ligand | Base | Solvent | Coupling Partner | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | Aryl Iodide | 110 |

| PdCl₂(PPh₃)₂ | None | Cs₂CO₃ | DMF | Aryl Bromide | 120 |

| [Pd(allyl)Cl]₂ | DavePhos | K₃PO₄ | Dioxane | Aryl Triflate | 100 |

It is important to note that the electronic and steric properties of the substituents on the indole ring can significantly influence the efficiency and regioselectivity of these C-H functionalization reactions. The presence of the methyl groups at the C2 and C5 positions of this compound would likely exert both electronic (electron-donating) and steric effects that could modulate the reactivity at the C4 position.

Molecular Hybridization Strategies to Create Novel Indole Scaffolds

Molecular hybridization is a powerful strategy in drug discovery and materials science, where two or more pharmacophores or functional moieties are combined into a single molecule. This approach can lead to compounds with improved biological activity, novel mechanisms of action, or enhanced material properties. This compound serves as a valuable synthon for the construction of such molecular hybrids, leveraging the reactivity of its carbaldehyde group.

A common approach involves the condensation of the C3-carbaldehyde with a variety of nucleophiles to form new C-C or C-N bonds, thereby linking the indole scaffold to another heterocyclic system. For example, Knoevenagel condensation with active methylene compounds, followed by cyclization reactions, can lead to a diverse range of fused or linked heterocyclic systems.

Several classes of molecular hybrids have been synthesized from indole-3-carbaldehyde derivatives:

Indole-Pyrazole Hybrids: Reaction of indole-3-carbaldehydes with hydrazine (B178648) derivatives and a 1,3-dicarbonyl compound can yield indole-substituted pyrazoles. These hybrids have shown promise as anticancer and antimicrobial agents.

Indole-Hydantoin Hybrids: Condensation with hydantoin (B18101) derivatives can lead to indole-substituted hydantoins, which are being investigated for their potential as anticonvulsant and antidiabetic agents.

Indole-Isatin Hybrids: The reaction of indole-3-carbaldehydes with isatin (B1672199) derivatives can produce complex molecular architectures with potential applications as enzyme inhibitors. For instance, triazole-linked isatin-indole-3-carboxaldehyde hybrids have been designed as xanthine (B1682287) oxidase inhibitors. nih.gov

The general synthetic scheme for the formation of an indole-chalcone hybrid, a common intermediate for further cyclization, is depicted below:

Scheme 1: General Synthesis of an Indole-Chalcone Hybrid

In this scheme, R represents the substituents on the indole ring (in this case, 2,5-dimethyl), and Ar represents an aromatic or heteroaromatic ring. The resulting chalcone (B49325) can then undergo cyclization with various reagents to form a wide array of heterocyclic hybrids.

Table 2: Examples of Heterocyclic Moieties Hybridized with the Indole-3-carbaldehyde Scaffold

| Hybridized Moiety | Linkage Type | Potential Biological Activity |

| Pyrazole | C-C bond | Anticancer, Antimicrobial |

| Hydantoin | C=C bond | Anticonvulsant, Antidiabetic |

| Isatin | Triazole linker | Enzyme inhibition |

| Thiazolidinone | C-N bond | Anti-inflammatory |

| Quinoline | C=C bond | Antimalarial |

Reaction Kinetics and Thermodynamic Considerations for Key Transformations

A thorough understanding of the reaction kinetics and thermodynamics is crucial for the optimization and scale-up of the functionalization reactions of this compound. While specific experimental kinetic and thermodynamic data for this particular compound are scarce in the literature, general principles derived from studies on related indole derivatives can provide valuable insights.

Kinetic studies on similar systems have often shown that the reaction rate is first-order in the palladium catalyst concentration and can be zero-order or first-order with respect to the indole substrate and the coupling partner, depending on the specific mechanism. The nature of the ligand, the base, and the solvent can all have a profound impact on the reaction kinetics by influencing the stability of intermediates and the energy barriers of the transition states.

Thermodynamic Considerations:

Computational studies, such as Density Functional Theory (DFT) calculations, have become invaluable tools for elucidating the reaction mechanisms and understanding the thermodynamics of these complex catalytic cycles. These studies can provide detailed information on the energies of intermediates and transition states, helping to predict the most favorable reaction pathway and identify the rate-determining step.

For molecular hybridization strategies that involve condensation reactions of the carbaldehyde group, the thermodynamics are often governed by the formation of a stable conjugated system in the product. The removal of a small molecule, such as water, during the reaction can also drive the equilibrium towards the product side. The kinetics of these reactions are typically influenced by the electrophilicity of the carbaldehyde carbon, the nucleophilicity of the reacting partner, and the choice of catalyst (acid or base).

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dimethyl 1h Indole 3 Carbaldehyde and Derived Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering profound insights into the chemical environment of individual atoms.

One-dimensional NMR spectra provide fundamental information about the number and types of proton and carbon atoms within a molecule. For 2,5-Dimethyl-1H-indole-3-carbaldehyde, the ¹H NMR spectrum reveals distinct signals for each proton, while the ¹³C NMR spectrum maps the carbon skeleton.

The ¹H NMR spectrum is characterized by sharp singlets for the non-coupled methyl and aldehyde protons, along with signals for the aromatic and indole (B1671886) NH protons. The chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing aldehyde group.

Interactive Data Table: Representative ¹H NMR Chemical Shifts (Data presented are typical values and may vary based on solvent and instrument frequency)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH (Indole) | ~8.5-9.0 | br s |

| CHO (Aldehyde) | ~9.9-10.1 | s |

| H-4 | ~7.9-8.1 | s |

| H-6 | ~7.2-7.3 | d |

| H-7 | ~7.3-7.4 | d |

| 2-CH₃ | ~2.5-2.7 | s |

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for the carbonyl carbon, the aromatic and indole ring carbons, and the two methyl carbons.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (Data presented are typical values and may vary based on solvent and instrument frequency)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~185.0 |

| C-2 | ~145.0 |

| C-3a | ~137.0 |

| C-5 | ~132.0 |

| C-7a | ~126.0 |

| C-4 | ~124.0 |

| C-6 | ~122.0 |

| C-7 | ~111.0 |

| C-3 | ~118.0 |

| 2-CH₃ | ~14.0 |

Two-dimensional (2D) NMR experiments are crucial for establishing the intricate network of connections within a molecule. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the aromatic protons H-6 and H-7 on the benzene (B151609) ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu This is invaluable for definitively assigning carbon signals based on their known proton attachments. For example, it would show cross-peaks connecting the H-4 signal to the C-4 carbon signal, the H-6 signal to C-6, the H-7 signal to C-7, and the methyl proton signals to their respective methyl carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). columbia.edu It is instrumental in piecing together the molecular skeleton by connecting non-protonated carbons (like C=O, C-2, C-3, C-3a, C-5, and C-7a) to nearby protons. Key expected HMBC correlations would include:

The aldehyde proton (CHO) correlating to C-3 and C-3a.

The 2-CH₃ protons correlating to C-2, C-3, and C-3a.

The 5-CH₃ protons correlating to C-5, C-4, and C-6.

The H-4 proton correlating to C-3, C-5, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could reveal spatial proximity between the aldehyde proton and the H-4 proton, or between the 2-CH₃ protons and the indole NH proton.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups. researchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to specific bond vibrations. The most prominent peaks include a strong absorption for the carbonyl (C=O) group of the aldehyde and a sharp peak for the N-H stretch of the indole ring. csic.es

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring C=C stretching vibrations are often strong in the Raman spectrum.

Interactive Data Table: Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3400 | N-H (Indole) | Stretching |

| ~3100-3000 | C-H (Aromatic) | Stretching |

| ~2950-2850 | C-H (Methyl) | Stretching |

| ~1665 | C=O (Aldehyde) | Stretching |

| ~1600-1450 | C=C (Aromatic) | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₁NO), the calculated exact mass is 173.08406 Da. HRMS can confirm this mass with high precision (typically within 5 ppm). csic.es

The mass spectrum also reveals the molecule's fragmentation pattern under ionization, which provides further structural evidence. Common fragmentation pathways for indole-3-carbaldehydes include:

Loss of a hydrogen radical ([M-H]⁺): Formation of a stable cation.

Loss of the formyl group ([M-CHO]⁺): Cleavage of the aldehyde group to yield a 2,5-dimethyl-1H-indolyl cation (m/z ~144).

Loss of carbon monoxide ([M-CO]⁺): A common fragmentation for aldehydes.

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination of Derivatives

While XRD requires a suitable single crystal, it provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. nih.govnih.gov

Interactive Data Table: Representative Crystallographic Data for an Indole-3-Carbaldehyde Derivative (5-Methyl-1H-indole-3-carbaldehyde) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉NO |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 16.9456 (19) |

| b (Å) | 5.7029 (6) |

| c (Å) | 8.6333 (9) |

| V (ų) | 834.31 (15) |

This data allows for the complete reconstruction of the molecule's solid-state structure and its supramolecular arrangement. nih.gov

Computational and Theoretical Investigations of 2,5 Dimethyl 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation, providing detailed information about molecular structure and energy. numberanalytics.com DFT, particularly with hybrid functionals like B3LYP, has proven effective for studying indole (B1671886) derivatives, offering a balance between computational cost and accuracy. researchgate.netresearchgate.net These methods are used to predict a wide range of properties, including optimized geometry, vibrational frequencies, and electronic characteristics. researchgate.netbohrium.com

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. bohrium.com For 2,5-Dimethyl-1H-indole-3-carbaldehyde, this involves calculating bond lengths, bond angles, and dihedral angles. The results of these calculations can be validated by comparing them with experimental data from X-ray crystallography of similar compounds, such as 1H-Indole-3-carbaldehyde and 5-Methyl-1H-indole-3-carbaldehyde. nih.govnih.gov

Conformational analysis is also crucial for understanding the molecule's flexibility, particularly the orientation of the carbaldehyde group relative to the indole ring. By rotating the C3-C(aldehyde) bond and calculating the energy at each step, a potential energy surface can be mapped to identify the most stable conformers and the energy barriers between them.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Angles) for Indole-3-carbaldehyde Derivatives using DFT/B3LYP Method

This table is illustrative, based on typical values for this class of compounds.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | N1-C8a | ~1.38 Å |

| Bond Length | C3-C(aldehyde) | ~1.45 Å |

| Bond Angle | O=C-C3 | ~125° |

| Bond Angle | C2-C3-C(aldehyde) | ~128° |

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. numberanalytics.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a large gap suggests high stability and low reactivity. numberanalytics.comlibretexts.org For indole derivatives, the HOMO is typically distributed over the indole ring, while the LUMO is often localized on the carbaldehyde group and the adjacent pyrrole (B145914) ring, indicating that this region is the most likely site for nucleophilic attack. researchgate.netbohrium.com

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Indole-3-carbaldehyde

Values are illustrative and depend on the specific computational method.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.2 eV |

| LUMO | -2.0 eV |

| Energy Gap (ΔE) | 4.2 eV |

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). orientjchem.org In an MEP map of this compound, the most negative potential (typically colored red) is expected around the carbonyl oxygen atom due to its high electronegativity, making it a site for electrophilic attack. Regions of positive potential (blue) are typically found around the N-H proton, indicating its acidic character. researchgate.netbohrium.com

Computational methods can accurately predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. bohrium.com By calculating the vibrational frequencies, researchers can assign the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as stretching or bending of bonds. researchgate.net These calculated frequencies are often scaled by a factor to correct for systematic errors in the theoretical method. nih.gov

Electronic spectra are simulated using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to excited states. researchgate.net This allows for the prediction of the maximum absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to these transitions. Comparing simulated spectra with experimental data serves as a crucial validation of the computational model. bohrium.com

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Representative Indole-3-carbaldehyde

Calculated values are typically scaled to improve agreement with experimental data.

| Vibrational Mode | Functional Group | Experimental (FT-IR) | Calculated (DFT) |

|---|---|---|---|

| N-H stretch | Indole Ring | ~3300 | ~3315 |

| C-H stretch (aromatic) | Indole Ring | ~3100 | ~3110 |

| C=O stretch | Aldehyde | ~1650 | ~1660 |

| C=C stretch (aromatic) | Indole Ring | ~1580 | ~1585 |

Exploration of Non-Linear Optical (NLO) Properties through Theoretical Predictions

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer can exhibit non-linear optical (NLO) properties, making them useful for applications in telecommunications and optical data processing. nih.govnih.gov Theoretical calculations are a primary tool for predicting the NLO behavior of new compounds. The key parameters are the molecular polarizability (α) and the first hyperpolarizability (β), which quantify the linear and non-linear response of the molecule to an electric field, respectively. mdpi.com For this compound, the presence of the electron-donating indole ring connected to the electron-withdrawing carbaldehyde group suggests potential for NLO activity. DFT calculations can determine the magnitude of the β tensor, with higher values indicating a stronger NLO response. nih.gov

Mechanistic Insights and Reaction Pathway Modeling Using Computational Approaches

Computational chemistry is invaluable for elucidating reaction mechanisms. By modeling the potential energy surface of a chemical reaction, researchers can identify intermediates, transition states, and calculate activation energies. This provides a detailed, step-by-step understanding of how reactants are converted into products. For this compound, computational modeling could be used to investigate its synthesis, such as the Vilsmeier-Haack formylation of 2,5-dimethylindole, or its subsequent reactions. researchgate.netekb.eg By calculating the energy barriers for different possible pathways, the most favorable reaction mechanism can be determined, guiding synthetic chemists in optimizing reaction conditions.

Molecular Dynamics Simulations to Understand Conformation and Intermolecular Interactions

While quantum chemical calculations typically focus on single, isolated molecules in the gas phase, molecular dynamics (MD) simulations model the behavior of molecules over time in a more realistic environment, such as in a solvent or a crystal lattice. MD simulations can reveal the dynamic nature of the molecule's conformation, showing how it flexes and changes shape at finite temperatures. Furthermore, these simulations provide insight into intermolecular interactions, such as hydrogen bonding between the indole N-H or carbonyl oxygen and solvent molecules (e.g., water or ethanol). This information is crucial for understanding solubility, crystal packing, and how the molecule interacts with biological targets.

2,5 Dimethyl 1h Indole 3 Carbaldehyde As a Versatile Building Block in Complex Organic Synthesis

Synthesis of Diverse Heterocyclic Frameworks Incorporating the Indole (B1671886) Moiety

2,5-Dimethyl-1H-indole-3-carbaldehyde is a highly versatile intermediate in organic synthesis, primarily due to the reactivity of its aldehyde group, which readily participates in condensation and cyclization reactions. chemimpex.comchemimpex.com This reactivity allows for the construction of a wide array of complex heterocyclic structures fused to or substituted with the 2,5-dimethylindole core. Its unique structure and reactivity enable transformations that are crucial for creating novel molecular frameworks. chemimpex.comchemimpex.com

The aldehyde functional group is a key reaction site for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in the synthesis of diverse heterocyclic derivatives. researchgate.net For example, indole-3-carbaldehydes are common starting materials for synthesizing quinazolinones, a class of fused heterocyclic compounds with significant biological relevance. nih.govorganic-chemistry.orgopenmedicinalchemistryjournal.com The reaction typically involves condensation with an anthranilamide derivative. While specific studies focusing solely on the 2,5-dimethyl variant are not extensively detailed in broad reviews, the general reactivity pattern of indole-3-carbaldehydes suggests its utility in similar transformations. nih.gov

Furthermore, condensation reactions with active methylene (B1212753) compounds, known as the Knoevenagel condensation, provide a straightforward route to various vinylindole derivatives. acgpubs.org These products can serve as intermediates for further cyclization reactions. Similarly, reactions with amine derivatives, such as semicarbazides and thiosemicarbazides, lead to the formation of Schiff bases, specifically semicarbazones and thiosemicarbazones. csic.es These reactions are often simple to perform and result in crystalline products that can be further modified or studied for their biological properties.

| Reactant | Resulting Heterocyclic Framework | Reaction Type | Reference |

|---|---|---|---|

| Anthranilamide | 2-(1H-indol-3-yl)quinazolin-4(3H)-one | Condensation/Cyclization | nih.gov |

| Thiosemicarbazide | Indole-3-carboxyaldehyde thiosemicarbazone | Schiff Base Formation | |

| Semicarbazide | Indole-3-carbaldehyde semicarbazone | Schiff Base Formation | csic.es |

| Active Methylene Compounds | Indole-3-yl vinyl derivatives | Knoevenagel Condensation | acgpubs.org |

Applications as a Precursor in the Development of Biologically Relevant Compounds

The indole nucleus is a "privileged motif" in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. nih.govjcchems.com Consequently, this compound serves as a crucial starting material for producing indole derivatives with a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties. chemimpex.comchemimpex.com

Strategic Scaffold in Modern Drug Discovery Research

This compound is a key intermediate for synthesizing various pharmaceutical agents. chemimpex.comchemimpex.com Its derivatives are explored for their potential in treating a range of conditions, including neurological disorders. chemimpex.comchemimpex.com The indole-3-carbaldehyde scaffold has been instrumental in developing compounds with anticancer, antibacterial, antifungal, and antiviral activities. nih.govresearchgate.net

The versatility of this scaffold allows for structural modifications that can fine-tune the biological activity of the resulting molecules. nih.gov For instance, derivatives such as indolylchalcones, synthesized via Claisen-Schmidt condensation, and various Schiff bases have shown promising cytotoxic activities against cancer cell lines. researchgate.netresearchgate.net Research has demonstrated that substituted 2-phenylindole-3-carbaldehyde analogs exhibit potent anti-proliferative activities. researchgate.net The synthesis of bis(indolyl)methanes from indole aldehydes has also yielded compounds with significant anticancer activity against various cell lines. nih.gov The development of quinazolinone derivatives from indole aldehydes has led to compounds with antimicrobial and anticancer properties. nih.gov Specifically, certain 2-(indol-3-yl)quinazolin-4(3H)-ones have displayed significant antiproliferative effects against several cancer cell lines and potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Derived Compound Class | Biological Activity | Example Target | Reference |

|---|---|---|---|

| 2-(1H-indol-3-yl)quinazolin-4(3H)-ones | Antiproliferative, Antibacterial | Various cancer cell lines, MRSA | nih.gov |

| Indole-thiosemicarbazones | Antiproliferative | Breast cancer (MCF-7), Lung cancer (A-549) | researchgate.net |

| Bis(indolyl)methanes | Anticancer | Prostate (DU-145), Liver (HepG2) cancer cells | nih.gov |

| Indolylchalcones | Antitumor | Ehrlich Ascites Carcinoma (EAC) | researchgate.net |

| Indole Semicarbazones | Antimicrobial | B. subtilis, S. aureus, E. coli | csic.es |

Synthesis of Analogs of Natural Indole Alkaloids

Indole alkaloids are a large and structurally diverse class of natural products, many of which possess significant pharmacological properties. rsc.org 1H-Indole-3-carboxaldehyde and its derivatives are recognized as key intermediates in the synthesis of these complex molecules. researchgate.net The aldehyde functionality provides a convenient handle for elaboration into the complex ring systems characteristic of many alkaloids.

Synthetic strategies often utilize reactions like the Pictet-Spengler reaction or multicomponent reactions starting from indole derivatives to build the core structures of these natural products. nih.gov For example, a modular assembly of tetrahydrocarboline-type indole alkaloids has been developed using simple building blocks including an indole, formaldehyde, and an amine. nih.gov While this specific example uses formaldehyde, the principle of using an aldehyde to construct the alkaloid backbone is central. The 2,5-dimethyl substitution pattern on the indole ring of the title compound offers a unique starting point for creating synthetic analogs of natural alkaloids that are not readily accessible from natural sources. This allows for the exploration of structure-activity relationships and the potential development of new therapeutic agents inspired by natural product scaffolds.

| Alkaloid Class/Example | Key Synthetic Precursor | Significance | Reference |

|---|---|---|---|

| Tetrahydro-β-carbolines | Indoles, Aldehydes, Amines | Core structure of many indole alkaloids | nih.gov |

| Lycogarubin C | 1-(tert-butyl) 2,5-dimethyl 3,4-bis(2-oxoethyl)-1H-pyrrole-1,2,5-tricarboxylate | Demonstrates use of substituted precursors in total synthesis | rsc.org |

| Meridianins | Indole derivatives | Marine alkaloids with antitumor and antimalarial activity | nih.gov |

Emerging Applications in Materials Science Research: Precursors for Dyes, Chromophores, and Polymeric Systems

Beyond its applications in life sciences, this compound is gaining attention in the field of materials science. chemimpex.comchemimpex.com The extended π-conjugated system of the indole ring, combined with the reactive aldehyde group, makes it an excellent precursor for the synthesis of organic dyes and pigments. chemimpex.com These resulting materials often exhibit enhanced color stability and performance. chemimpex.com

The chemical structure of this compound allows for modifications to create novel materials with tailored electronic or optical properties. chemimpex.com Derivatives of indole-3-carbaldehyde have been investigated for their chromophoric properties. researchgate.net The aldehyde group can be used to extend the conjugation of the molecule through reactions like Knoevenagel or aldol (B89426) condensations, which can shift the absorption and emission properties of the molecule, a key consideration in the design of dyes and functional chromophores. Furthermore, the indole scaffold's potential for polymerization makes it a candidate for creating novel polymeric systems with specific functionalities. researchgate.net

| Application Area | Role of this compound | Resulting Material/Property | Reference |

|---|---|---|---|

| Dyes and Pigments | Key synthetic intermediate | Enhanced color stability and performance | chemimpex.comchemimpex.com |

| Chromophores | Precursor for conjugated systems | Tunable optical and electronic properties | chemimpex.comresearchgate.net |

| Polymeric Systems | Monomer precursor | Functional polymers | researchgate.net |

Future Perspectives and Grand Challenges in the Chemistry of 2,5 Dimethyl 1h Indole 3 Carbaldehyde

Innovations in Green and Sustainable Synthesis of Indole-3-carbaldehyde Derivatives

A primary challenge in modern chemistry is the development of sustainable, safe, and cost-effective synthetic reactions that minimize energy consumption and waste. nih.gov The synthesis of indole (B1671886) derivatives is an area of intense interest due to their wide range of pharmacological properties. beilstein-journals.org Traditional methods for synthesizing indole scaffolds often involve toxic solvents, transition-metal catalysts, and generate significant waste. nih.gov Future research will focus on overcoming these limitations by embracing green chemistry principles.

Key areas of innovation include:

Green Solvents and Catalysts: There is a growing trend towards using environmentally benign solvents like water and employing heterogeneous catalysts that can be easily recovered and reused. beilstein-journals.orgresearchgate.net For instance, the synthesis of bis(indolyl)methanes, which involves the condensation of an aldehyde with indole, has seen the use of catalysts like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under solvent-free conditions and N-heterocyclic iod(az)olium salts in water. beilstein-journals.org

Energy-Efficient Techniques: Microwave-assisted synthesis is a promising green technique that offers rapid, efficient, and clean reaction conditions. researchgate.net This method can significantly reduce reaction times compared to conventional heating. researchgate.net

Atom Economy: Multicomponent reactions, such as the Ugi reaction followed by an acid-induced cyclization to assemble the indole core, represent a sustainable approach. rsc.org These reactions are designed to incorporate most or all of the atoms from the starting materials into the final product, thus maximizing atom economy. rsc.org

| Green Synthesis Approach | Catalyst/Medium | Key Advantages |

| Solvent-Free Condensation | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Economic, efficient, no solvent waste. beilstein-journals.org |

| Aqueous Synthesis | N-heterocyclic iod(az)olium salt | Uses water as a green solvent, low catalyst loading. beilstein-journals.org |

| Multicomponent Reaction | None (Ugi reaction) | High atom economy, mild conditions, uses ethanol (B145695) as a benign solvent. rsc.org |

| Nanocatalysis | Fe3O4 nanoparticles on silica | High conversion rates, solvent-free conditions. beilstein-journals.org |

Discovery of Novel Reactivity Patterns and Transformation Pathways

2,5-Dimethyl-1H-indole-3-carbaldehyde serves as a crucial precursor for a variety of heterocyclic derivatives. chemimpex.comresearchgate.net The carbonyl group of indole-3-carbaldehydes readily undergoes C–C and C–N coupling reactions and reductions, making it a versatile handle for molecular elaboration. researchgate.netekb.eg Future research will aim to uncover new reactions and transformations to expand the chemical space accessible from this scaffold.

Expected areas of development include:

New Coupling Reactions: The development of novel catalytic systems to facilitate previously inaccessible C-C and C-N bond formations at the aldehyde position.

Cascade Reactions: Designing elegant cascade reactions initiated by the transformation of the aldehyde group. Photoredox catalysis, for example, can generate radical species that trigger complex cascade reactions, enabling the rapid assembly of complex molecular architectures from simple indole precursors. nih.gov

Functional Group Interconversions: Exploring new reagents and conditions for the selective transformation of the aldehyde into other functional groups, providing alternative synthetic routes to diverse indole derivatives. The Vilsmeier-Haack reaction is a classic and efficient method for introducing the formyl group onto the indole nucleus, which can then be further modified. ekb.egresearchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule is often critical to its biological activity. A significant challenge lies in the development of methods to introduce chirality into derivatives of this compound in a controlled manner.

Future progress in this area will likely involve:

Organocatalysis: The use of small chiral organic molecules as catalysts for asymmetric transformations is a rapidly growing field. nih.gov Organocatalysts can be used to facilitate enantioselective additions to the aldehyde group, creating chiral alcohols or other stereochemically rich structures. nih.gov

Transition-Metal Catalysis: Chiral transition-metal complexes are powerful tools for asymmetric synthesis. Developing new ligand scaffolds for metals like rhodium or palladium could enable highly stereoselective reactions involving the indole core or the carbaldehyde substituent.

Biocatalysis: The use of enzymes to catalyze stereoselective reactions offers high selectivity under mild, environmentally friendly conditions.

Integration with Advanced Reaction Technologies (e.g., Flow Chemistry, Photoredox Catalysis)

The adoption of advanced reaction technologies is set to revolutionize the synthesis of indole derivatives, offering improved efficiency, safety, and scalability.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling hazardous reagents like carbon monoxide. organic-chemistry.orggalchimia.comconicet.gov.ar Gas-liquid reactions, which are often challenging in batch, become highly efficient in flow reactors. galchimia.com This technology is particularly well-suited for photochemical reactions, as it allows for uniform irradiation of the reaction mixture, leading to faster reactions and fewer byproducts. organic-chemistry.orgconicet.gov.ar The integration of flow chemistry can significantly accelerate the synthesis of complex molecules derived from this compound. nih.gov

| Technology | Advantages for Indole Synthesis | Example Application |

| Flow Chemistry | Precise control, enhanced safety, scalability, efficient gas-liquid mixing. galchimia.comconicet.gov.ar | Pd-catalyzed deoxygenation of 2-nitrostilbenes using CO gas to form indoles. galchimia.com |

| Photoredox Catalysis | Mild reaction conditions, generation of radical intermediates, novel reaction pathways. nih.gov | Assembly of complex indole alkaloids via radical cascade reactions. nih.gov |

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under exceptionally mild conditions, enabling transformations that are difficult to achieve with traditional methods. nih.gov This approach can be used to forge new bonds and construct complex molecular frameworks. noelresearchgroup.com When combined with flow chemistry, photoredox catalysis can become even more efficient and scalable, paving the way for the industrial production of novel indole-based compounds. organic-chemistry.orgconicet.gov.ar

Computational-Assisted Design and Virtual Screening of New Indole-Based Scaffolds

Computational chemistry and in silico methods are becoming indispensable tools in modern drug discovery and materials science. nih.gov These techniques can accelerate the design and discovery of new molecules by predicting their properties and interactions with biological targets before they are synthesized in the lab.

Future applications in the context of this compound will include:

Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models to predict the biological activity of novel indole derivatives based on their chemical structure. nih.govnih.gov

Virtual Screening and Molecular Docking: Using computational models of target proteins to screen large virtual libraries of indole-based compounds to identify promising candidates with high binding affinity. nih.gov This can significantly narrow down the number of molecules that need to be synthesized and tested experimentally.

Molecular Dynamics Simulations: Simulating the dynamic behavior of indole derivatives when bound to a biological target to validate the stability of the interaction and understand the binding mode in detail. nih.gov These computational approaches will guide the rational design of new, potent, and selective molecules based on the this compound scaffold for therapeutic and other applications.

Q & A

Q. What advanced spectroscopic techniques elucidate tautomeric equilibria in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.